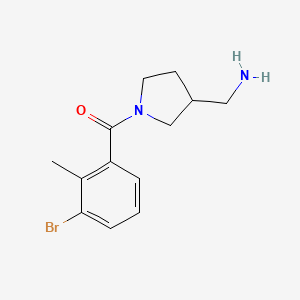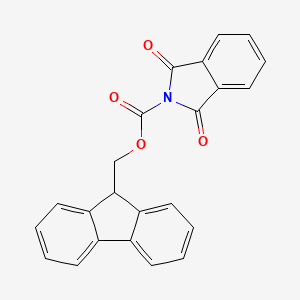![molecular formula C12H14N2OS B14902505 n-(2-Methylbenzo[d]thiazol-6-yl)butyramide](/img/structure/B14902505.png)
n-(2-Methylbenzo[d]thiazol-6-yl)butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide is a compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide typically involves the reaction of 2-methylbenzothiazole with butyric acid or its derivatives. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and benzyl bromide derivatives as reagents . The reaction conditions often require heating and the presence of a base to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives.
Applications De Recherche Scientifique
N-(2-Methylbenzo[d]thiazol-6-yl)butyramide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme inhibition, particularly monoamine oxidase inhibitors.
Mécanisme D'action
The mechanism of action of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating certain neuropsychiatric and neurodegenerative disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: A precursor in the synthesis of N-(2-Methylbenzo[d]thiazol-6-yl)butyramide.
Benzothiazole: The parent compound of the benzothiazole family, known for its diverse biological activities.
Thiazole: A simpler heterocyclic compound that forms the core structure of benzothiazole derivatives.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit monoamine oxidase selectively makes it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C12H14N2OS |
|---|---|
Poids moléculaire |
234.32 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-benzothiazol-6-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-4-12(15)14-9-5-6-10-11(7-9)16-8(2)13-10/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
MVXOSQZXLKQROI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC2=C(C=C1)N=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
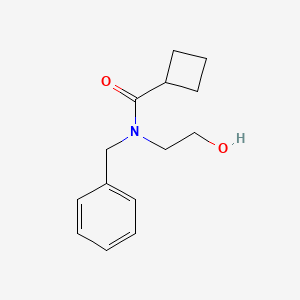

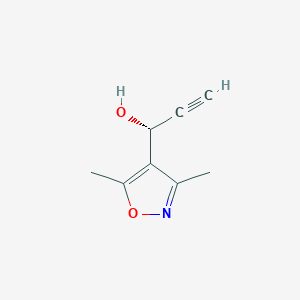

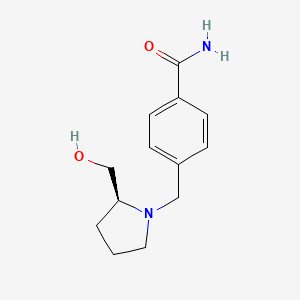

![n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14902490.png)
![(2-Butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)(morpholino)methanone](/img/structure/B14902493.png)
